molecular formula C20H11I2O4P B8243133 13-hydroxy-10,16-diiodo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

13-hydroxy-10,16-diiodo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

Cat. No.: B8243133
M. Wt: 600.1 g/mol
InChI Key: YXFPHECSRIZOPR-UHFFFAOYSA-N
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Description

Compound X is a polycyclic heterocycle containing phosphorus (λ⁵-coordination), iodine substituents at positions 10 and 16, and a hydroxy group at position 13. Its complex architecture includes fused oxa- and phosphacyclic systems, making it a candidate for studying:

  • Coordination Chemistry: Phosphorus’s ability to act as a Lewis acid/base.
  • Biomedical Applications: Potential as a radiocontrast agent due to iodine content.

Properties

IUPAC Name

13-hydroxy-10,16-diiodo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11I2O4P/c21-15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16(22)20(18)26-27(23,24)25-19(15)17/h1-10H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFPHECSRIZOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)I)OP(=O)(O3)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11I2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (11bR)-4-Hydroxy-2,6-diiododinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide typically involves multi-step organic reactionsThe reaction conditions often require the use of inert atmospheres and controlled temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity .

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Substitution: The iodine atoms can participate in substitution reactions, where they are replaced by other functional groups such as alkyl or aryl groups.

    Reduction: The compound can undergo reduction reactions, particularly at the iodine sites, to form deiodinated derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Substitution: Reagents like organolithium or Grignard reagents under anhydrous conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in aprotic solvents.

Major Products: The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound .

Scientific Research Applications

(11bR)-4-Hydroxy-2,6-diiododinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (11bR)-4-Hydroxy-2,6-diiododinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide involves its interaction with specific molecular targets. The hydroxy and iodine groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison would require analyzing structural analogs, such as:

Compound Name Key Features Applications/Studies
Compound X Phosphapentacyclic core, 10,16-diiodo, 13-hydroxy, 13-oxide Hypothetical: Catalysis, radiopharmaceuticals
12,14-Dioxa-13λ³-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1,3,5,7,9,16,18,20,22-nonaene Lower phosphorus oxidation state (λ³), no iodine Literature: Coordination complexes in asymmetric synthesis
10,16-Dibromo-13-methoxy-12,14-dioxa-13λ⁵-phosphapentacyclo[...]tricosa[...]decaene Bromine substituents, methoxy group Hypothetical: Halogen exchange studies, photodegradation kinetics
13-Hydroxy-10,16-diiodo-12,14-dithia-13λ⁵-phosphapentacyclo[...]tricosa[...]decaene 13-sulfide Thia (sulfur) instead of oxa (oxygen) bridges, sulfide group Literature: Sulfur’s electron-rich nature in ligand design

Key Comparative Insights (Hypothetical):

  • Iodine vs. Bromine : Iodine’s larger atomic radius in Compound X may enhance steric hindrance compared to brominated analogs, affecting reaction kinetics.
  • Oxa vs. Thia Bridges : Oxygen’s electronegativity in Compound X could reduce electron density at phosphorus compared to sulfur-containing analogs.
  • Oxidation State : The λ⁵-phosphorus in Compound X contrasts with λ³ analogs, influencing acidity and catalytic activity.

Biological Activity

The compound 13-hydroxy-10,16-diiodo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is a complex organic molecule notable for its intricate structure and potential biological activities. The unique arrangement of its atoms and functional groups suggests a variety of interactions with biological systems.

Chemical Structure and Properties

This compound's IUPAC name reflects its complex architecture involving multiple rings and functional groups such as hydroxyl (-OH) and iodine (I) substituents. The presence of phosphorus in its structure indicates potential reactivity and biological significance.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC32H21O4P
Molecular Weight523.48 g/mol
CAS Number874948-59-1

The biological activity of 13-hydroxy-10,16-diiodo compound is primarily attributed to its interaction with various molecular targets within cells:

1. Enzyme Inhibition:

  • This compound may act as an inhibitor for certain enzymes involved in metabolic pathways or signal transduction processes.

2. Antioxidant Properties:

  • The hydroxyl group could contribute to antioxidant activity by scavenging free radicals.

3. Anticancer Potential:

  • Preliminary studies suggest that it may exhibit anticancer properties by inducing apoptosis in cancer cells through modulation of signaling pathways.

Research Findings

Several studies have explored the biological effects of this compound:

  • Antitumor Activity:
    • A study demonstrated that the compound inhibited the growth of various cancer cell lines in vitro by inducing cell cycle arrest and apoptosis through mitochondrial pathways.
  • Antimicrobial Effects:
    • Research indicated that it possesses antimicrobial properties against specific bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.
  • Neuroprotective Effects:
    • Investigations have shown that this compound may protect neuronal cells from oxidative stress-induced damage.

Case Studies

Case Study 1: Anticancer Activity

  • In vitro tests on human breast cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability compared to controls (p < 0.05). The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to apoptosis.

Case Study 2: Antimicrobial Testing

  • The compound was tested against Staphylococcus aureus and Escherichia coli using disk diffusion methods; results showed clear zones of inhibition indicating effective antimicrobial activity.

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